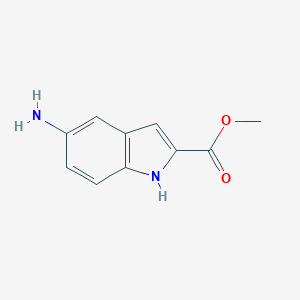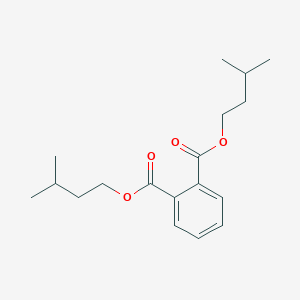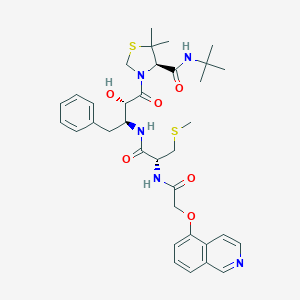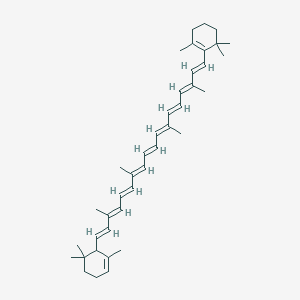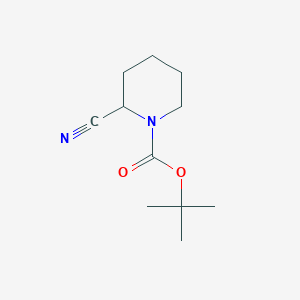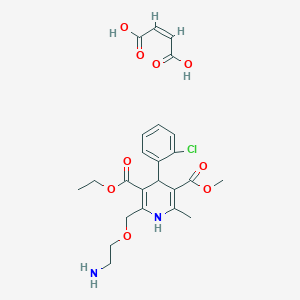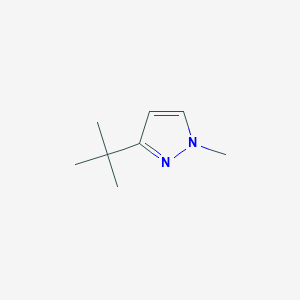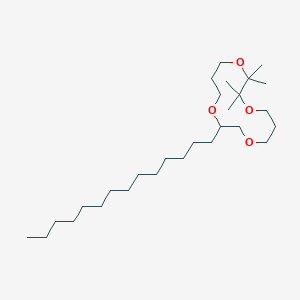
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane, also known as TMC-15, is a cyclic ether compound that has gained significant attention in scientific research due to its unique properties. TMC-15 is a lipophilic molecule that can penetrate the cell membrane and interact with intracellular targets.
作用机制
The mechanism of action of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane is not fully understood. However, studies have suggested that 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane may interact with intracellular targets, including the endoplasmic reticulum and mitochondria. 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells.
生化和生理效应
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to have various biochemical and physiological effects. In cancer cells, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to induce cell death and inhibit cell proliferation. In immune cells, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neuronal cells, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to protect against oxidative stress and reduce neuroinflammation.
实验室实验的优点和局限性
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has several advantages for lab experiments. It is a lipophilic molecule that can easily penetrate the cell membrane and interact with intracellular targets. 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane is also stable and can be easily synthesized. However, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has not been extensively tested in vivo, and its potential side effects are not known.
未来方向
There are several future directions for 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane research. One potential avenue is to investigate the effects of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane on different cancer types and to explore its potential as a cancer therapy. Another direction is to investigate the effects of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane on the immune system and its potential as an anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane and its potential side effects.
合成方法
The synthesis of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane involves a multi-step process that starts with the reaction of 1,10-decanediol with 2,2-dimethyl-1,3-propanediol to form a diol intermediate. This intermediate is then reacted with tetradecyl bromide in the presence of potassium carbonate to form the desired product. The final step involves the cyclization of the product using para-toluenesulfonic acid as a catalyst.
科学研究应用
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been used in various studies to investigate its effects on different cell types, including cancer cells, immune cells, and neuronal cells.
属性
CAS 编号 |
151460-00-3 |
|---|---|
产品名称 |
2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane |
分子式 |
C28H56O4 |
分子量 |
456.7 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C28H56O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-20-26-25-29-21-18-23-31-27(2,3)28(4,5)32-24-19-22-30-26/h26H,6-25H2,1-5H3 |
InChI 键 |
AGCBIBHANSJWDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1COCCCOC(C(OCCCO1)(C)C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCC1COCCCOC(C(OCCCO1)(C)C)(C)C |
同义词 |
9-Tetradecyl-2,2,3,3-tetramethyl-1,4,8,11-tetraoxacyclotetradecane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



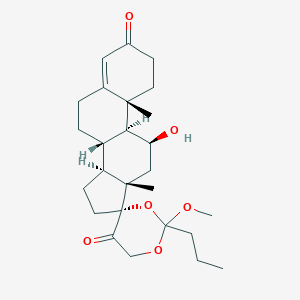
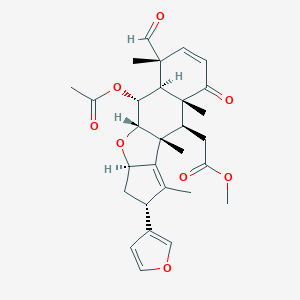
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
